

Introduction: The Significance of a Fluorinated Building Block

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Compound of Interest

Compound Name: **3-Amino-1,1,1-trifluoropropan-2-ol**

Cat. No.: **B112625**

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3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9) is a chiral amino alcohol that represents a confluence of two powerful motifs in modern medicinal chemistry: the vicinal amino alcohol and the trifluoromethyl group.[1][2][3][4][5] While a singular, storied history of its specific discovery is not prominent in the literature, its true significance lies in its role as a versatile fluorinated building block. Its history is intrinsically linked to the development of synthetic methodologies for creating β -amino- α -trifluoromethyl alcohols, a class of compounds sought after for their unique properties.[1]

The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into drug candidates is a well-established strategy to enhance critical pharmaceutical properties.[6][7] The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, and its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation and increasing the drug's in-vivo half-life.[6]

This guide provides a comprehensive overview of **3-Amino-1,1,1-trifluoropropan-2-ol**, focusing on its logical synthesis, physicochemical properties, and strategic importance for researchers and drug development professionals.

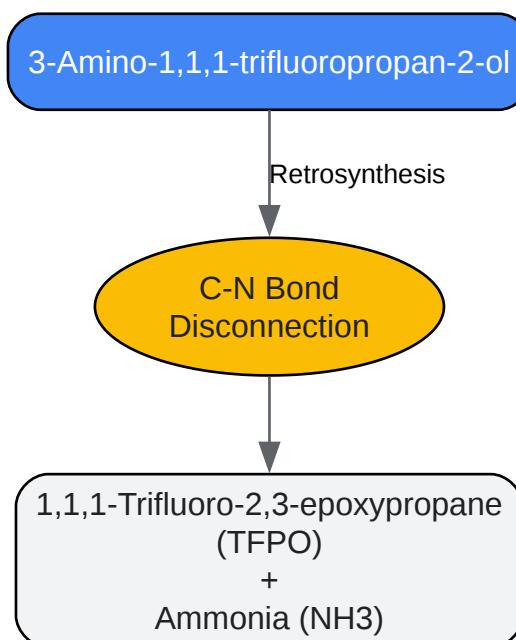
PART 1: Retrosynthesis and Core Synthetic Strategy

The most logical and industrially scalable approach to synthesizing **3-Amino-1,1,1-trifluoropropan-2-ol** is through the nucleophilic ring-opening of an epoxide precursor. This

strategy is efficient and offers excellent control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the C3-N bond in the target molecule points directly to two key starting materials: ammonia (or an ammonia equivalent) as the nucleophile and the activated electrophile, 1,1,1-trifluoro-2,3-epoxypropane (TFPO).



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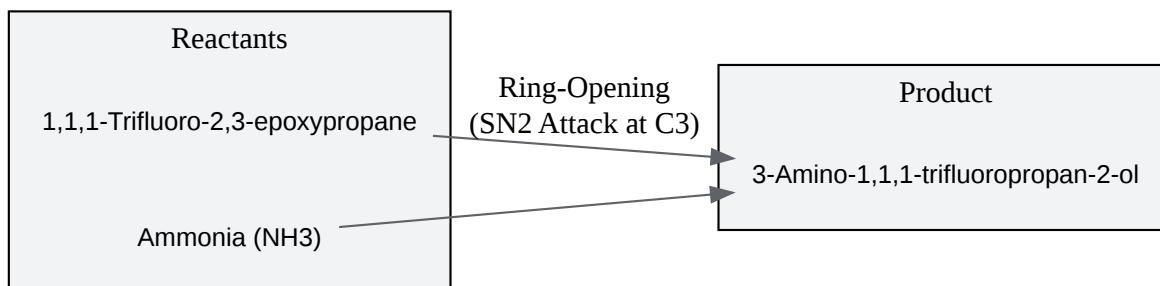
Caption: Retrosynthetic pathway for **3-Amino-1,1,1-trifluoropropan-2-ol**.

Key Precursor: 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

The viability of this synthesis hinges on the availability of the key intermediate, TFPO (CAS: 359-41-1).[9][10] This compound is a colorless liquid with a boiling point of approximately 38°C. [9] It serves as an important intermediate for various organic syntheses, particularly for pharmaceuticals and agrochemicals.[10] While commercially available, its preparation can be achieved through the epoxidation of 3,3,3-trifluoropropene.

The Core Reaction: Nucleophilic Ring-Opening of TFPO

The reaction proceeds via an S_N2 mechanism. The amine, acting as a strong nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group at C1, the nucleophilic attack preferentially occurs at the least sterically hindered carbon, C3.[11] This reaction is highly regioselective and yields the desired β -amino alcohol.[12][13]



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Caption: Synthetic workflow via epoxide ring-opening.

PART 2: Experimental Protocols

As a senior application scientist, it is understood that protocols must be robust and self-validating. The following is a representative protocol for the synthesis of **3-Amino-1,1,1-trifluoropropan-2-ol** based on established literature procedures for the ring-opening of epoxides with amines.[12][13]

Protocol 1: Synthesis via Epoxide Ring-Opening

Objective: To synthesize **3-Amino-1,1,1-trifluoropropan-2-ol** from 1,1,1-trifluoro-2,3-epoxypropane.

Materials:

- 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)
- Aqueous Ammonia (28-30%) or Ammonia in Methanol

- Ethanol (or other suitable protic solvent)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Separatory funnel

Procedure:

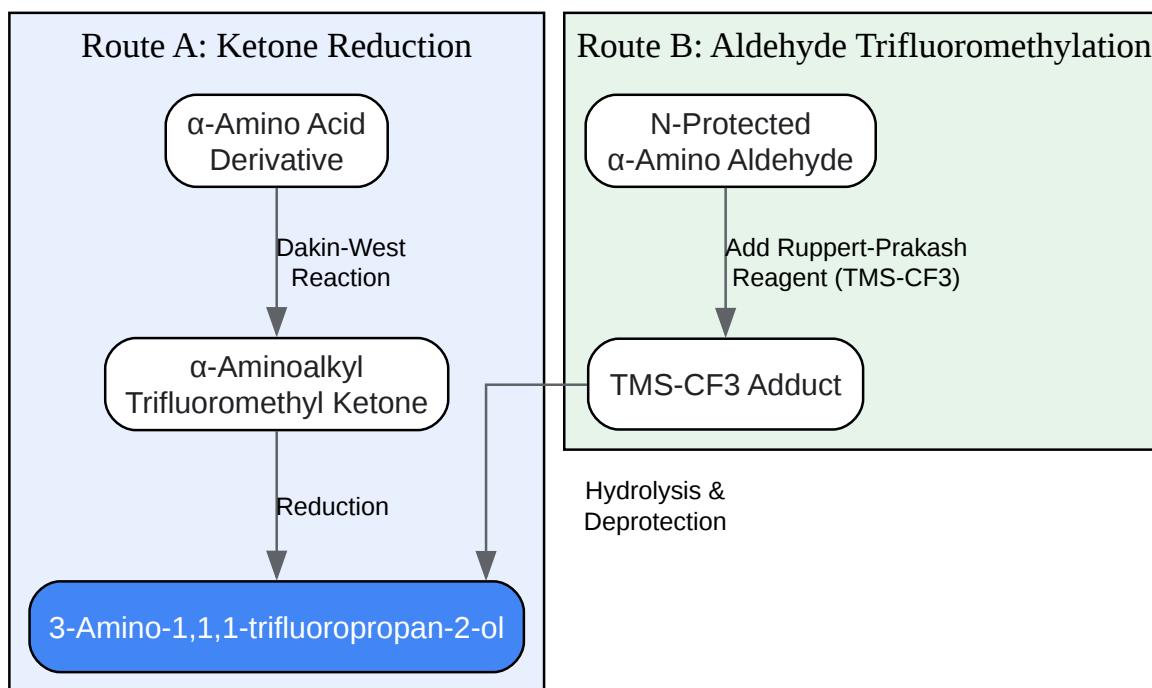
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq) in ethanol.
- Nucleophile Addition: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. The use of excess amine drives the reaction to completion.
- Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Depending on the amine's reactivity, gentle heating may be required.
- Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
- Extraction: Redissolve the resulting crude oil in diethyl ether and wash with brine (saturated NaCl solution) to remove water-soluble impurities.
- Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Amino-1,1,1-trifluoropropan-2-ol**.

- Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

PART 3: Alternative Synthetic Routes

While epoxide opening is the most direct route, other established methods for synthesizing β -amino- α -trifluoromethyl alcohols are noteworthy.^[1]

- Reduction of α -Aminoalkyl Trifluoromethyl Ketones: This involves the synthesis of an α -amino ketone intermediate, which is then reduced to the corresponding amino alcohol. The ketone precursor can often be prepared from an α -amino acid derivative via the Dakin-West reaction.^[1]
- Trifluoromethylation of α -Amino Aldehydes: This approach uses a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMS-CF₃), which adds to an N-protected α -amino aldehyde.^{[1][14][15]} Subsequent deprotection yields the target amino alcohol.



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Caption: Alternative synthetic workflows for β -amino- α -trifluoromethyl alcohols.

These alternative routes can be advantageous for creating stereochemically defined variants of the target molecule, especially when starting from a chiral pool of amino acids or aldehydes.

PART 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value	Source
CAS Number	431-38-9	[2] [4] [5]
Molecular Formula	$C_3H_6F_3NO$	[2] [4] [5]
Molecular Weight	129.08 g/mol	[2] [4] [5]
Appearance	White to off-white solid	(Typical)
Melting Point	99°C	[4]
Boiling Point	Not specified	
SMILES	$C(C(C(F)(F)F)O)N$	[5]

Predicted Spectroscopic Signatures

- 1H NMR: Protons on the C1-C2-C3 backbone would show characteristic splitting patterns. The CH-OH proton would be a multiplet, coupled to the CH_2 and potentially the CF_3 group. The CH_2-NH_2 protons would appear as a multiplet adjacent to the chiral center. The OH and NH_2 protons may be broad and their chemical shift solvent-dependent.
- ^{13}C NMR: Three distinct carbon signals are expected. The C1 carbon bearing the CF_3 group would show a quartet due to C-F coupling. The C2 (CH-OH) and C3 (CH_2-NH_2) carbons would appear in the aliphatic region.
- ^{19}F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF_3 group.

- IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H stretching (broad, \sim 3300-3400 cm^{-1}), C-H stretching (\sim 2850-3000 cm^{-1}), and strong C-F stretching (\sim 1100-1300 cm^{-1}).

Conclusion and Outlook

3-Amino-1,1,1-trifluoropropan-2-ol, while not a compound with a celebrated discovery, is a cornerstone building block in fluoro-organic synthesis. Its value is derived from the potent combination of the trifluoromethyl group and the amino alcohol functionality. The most direct and reliable synthesis proceeds through the regioselective ring-opening of 1,1,1-trifluoro-2,3-epoxypropane, a testament to the power and predictability of fundamental organic reaction mechanisms. For researchers in drug discovery, this molecule offers a readily accessible starting point for introducing fluorine into novel therapeutics, with the goal of enhancing metabolic stability, membrane permeability, and target affinity.^{[6][16]} Its continued use in the synthesis of complex chiral ligands and peptidomimetics ensures its relevance in the ongoing quest for more effective and safer medicines.

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